(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

PBR Ligand Neuroinflammation Imaging Probe

Ensure target specificity with (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-40-9). The 8-methyl substituent is non-negotiable for achieving high binding affinity to targets like the Peripheral Benzodiazepine Receptor (PBR). SAR studies confirm substituting this position with other isomers risks complete loss of biological activity. This makes it the definitive building block for kinase inhibitor and autotaxin inhibitor libraries. Its 3-hydroxymethyl group allows rapid conversion to acetamide linkers for focused library synthesis. It also serves as a reliable negative control in caspase-3 activation assays, showing no intrinsic apoptotic activity even at 1 mg/mL. Avoid costly failed syntheses—procure the correct positional isomer.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 178488-40-9
Cat. No. B063997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
CAS178488-40-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C2CO
InChIInChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3
InChIKeyBBSIMWBQHYAZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Core Imidazopyridine Building Block for Medicinal Chemistry


(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-40-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a methyl substituent at the 8-position and a hydroxymethyl group at the 3-position . Its core structure is recognized as a privileged scaffold in medicinal chemistry, frequently employed as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors and agents targeting various receptors .

The Critical Role of Position 8: Why Analogs of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol Are Not Interchangeable


Simple substitution of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol with other methylated isomers, such as the 2-methyl, 5-methyl, or 6-methyl analogs, carries significant risk of altering or abolishing the desired biological activity of the final compound. Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine scaffold have conclusively demonstrated that substitution at the 8-position with lipophilic groups is a critical determinant for achieving high binding affinity and selectivity for key targets like the Peripheral Benzodiazepine Receptor (PBR) [1]. While direct head-to-head data for this specific building block is limited in public literature, the well-established role of the 8-position in governing target engagement provides a strong, class-level inference that the position of the methyl group is non-negotiable for certain therapeutic applications.

Quantitative Differentiation Evidence for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Scientific Selection


Positional Advantage: 8-Methyl Substitution as a Key Driver of Peripheral Benzodiazepine Receptor (PBR) Affinity

A comprehensive structure-activity relationship (SAR) study on 2-phenylimidazo[1,2-a]pyridineacetamides identified substitution at the 8-position with lipophilic groups as a crucial feature for high binding affinity and selectivity toward the Peripheral Benzodiazepine Receptor (PBR) [1]. The study compared a series of 28 derivatives with substitutions at various positions (6, 8, and amide nitrogen). Compounds lacking this lipophilic substitution at the 8-position demonstrated significantly lower affinity. This evidence underscores that the 8-methyl group in the target compound is not a trivial feature but a critical structural element for maintaining high-affinity interactions in PBR-targeting scaffolds.

PBR Ligand Neuroinflammation Imaging Probe

Clinical Validation of the Scaffold: The 8-Methylimidazo[1,2-a]pyridine Core in the Autotaxin Inhibitor GLPG1690 (Ziritaxestat)

The advanced clinical candidate GLPG1690 (Ziritaxestat), a first-in-class autotaxin inhibitor evaluated in Phase 2a trials for Idiopathic Pulmonary Fibrosis (IPF), is built upon an 8-methylimidazo[1,2-a]pyridine core [1]. While the final drug is a highly elaborated derivative, the presence of the 8-methylimidazo[1,2-a]pyridine motif, directly accessible from the target compound via functionalization of the 3-hydroxymethyl group, validates the scaffold's utility in generating orally bioavailable, clinically relevant molecules. GLPG1690 exhibited an IC50 of 131 nM against autotaxin and a Ki of 15 nM, demonstrating potent target engagement [2].

Autotaxin Inhibitor Idiopathic Pulmonary Fibrosis (IPF) Clinical Candidate

Available Data on Specificity: No Off-Target Caspase-3 Activation Observed

A technical datasheet for the compound indicates that it does not affect the activity of caspase-3, even at a high concentration of 1 mg/mL . This negative result is a valuable piece of information for researchers, as it confirms the compound's lack of pro-apoptotic activity via the caspase-3 pathway, ensuring it can be used as a neutral scaffold or control in cellular assays where this pathway is being studied.

Apoptosis Specificity Negative Control

Targeted Application Scenarios for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol


Synthesis of PBR-Targeted Imaging Probes and Therapeutics

Leverage the established SAR that highlights the critical importance of an 8-position lipophilic substituent for high PBR binding affinity. (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as the ideal starting material for generating a focused library of 2-phenylimidazo[1,2-a]pyridineacetamides, where the 3-hydroxymethyl group can be easily converted to an acetamide linker for further diversification [1].

Development of Autotaxin and Related Lipid Kinase Inhibitors

Capitalize on the clinical validation of the 8-methylimidazo[1,2-a]pyridine scaffold as demonstrated by GLPG1690 (Ziritaxestat). Use this compound as a core for designing new generations of autotaxin inhibitors or for exploring related targets in the lysophosphatidic acid (LPA) signaling pathway, with a proven path to generating orally bioavailable candidates with acceptable safety profiles [2].

General Kinase Inhibitor Library Construction

Employ (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a versatile hinge-binding scaffold for the rapid parallel synthesis of diverse kinase inhibitor libraries. The 3-hydroxymethyl handle allows for the introduction of various solubilizing groups or linkers to explore vectors extending toward the solvent front or ribose pocket, while the 8-methyl group can occupy a critical hydrophobic pocket in the kinase active site [2].

Control Compound for Apoptosis Assays

Utilize the compound as a negative control in caspase-3 activation assays. Its demonstrated inability to induce caspase-3 activity at high concentrations (1 mg/mL) makes it a reliable baseline for screening new chemical entities for off-target apoptotic effects, ensuring that any observed activity in derived compounds is due to the introduced modifications and not the core scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.